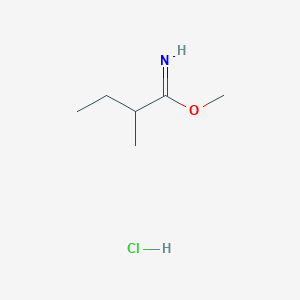

![molecular formula C15H19N5O4 B2674616 ethyl {[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]amino}(oxo)acetate CAS No. 1001943-36-7](/img/structure/B2674616.png)

ethyl {[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]amino}(oxo)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

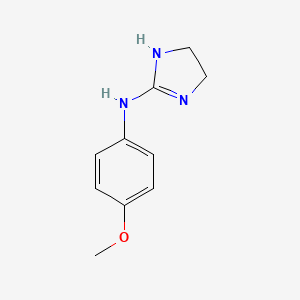

The compound is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as nucleotides. It also contains an ethyl group, a pyrazol group, and an acetate group .

Molecular Structure Analysis

The compound contains several functional groups, including an ethyl group, a pyrazol group, and an acetate group. These groups can significantly influence the compound’s reactivity and properties .Chemical Reactions Analysis

Based on its structure, this compound might undergo reactions typical for pyrimidines, such as electrophilic substitution. It might also participate in reactions involving its ethyl and acetate groups .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of an acetate group could make the compound polar and potentially soluble in polar solvents .科学的研究の応用

Synthesis and Biological Evaluation

Researchers have explored the preparation and reactions of various heterocyclic compounds, highlighting the versatility of ethyl derivates in synthesizing novel heterocyclic systems. For instance, the transformation of ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate through hydrolysis and cyclization processes resulted in compounds with significant biocidal properties against Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi (Youssef et al., 2011). This underscores the potential of such compounds in developing new antimicrobial agents.

Heterocyclic Synthesis with Ethyl α-Derivates

The synthesis of ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates and their reactivity toward active methylene reagents offer a pathway to polyfunctionally substituted pyran, pyridine, and pyridazine derivatives (Mohareb et al., 2004). This research demonstrates the utility of ethyl derivates in constructing complex heterocyclic frameworks, which can be foundational for further pharmacological studies.

Anticancer and Anti-inflammatory Applications

A novel series of pyrazolopyrimidines derivatives exhibited anticancer and anti-5-lipoxygenase activities, indicating the potential of such compounds in therapeutic applications (Rahmouni et al., 2016). These findings suggest the relevance of ethyl derivates in the synthesis of compounds with specific biological activities, potentially leading to new treatments for cancer and inflammatory diseases.

Chemoselective Synthesis

The chemoselective synthesis of 6-amino(alkoxy)-1,4,5,6-tetrahydropyridines from cyclic β-alkoxyvinyl α-ketoester highlights the synthetic utility of ethyl 2-(2-ethoxy-3,4-dihydro-2H-pyran-5-yl)-2-oxoacetate, providing a versatile methodology for producing a variety of compounds in moderate to good yields (Pretto et al., 2019). This research illustrates the adaptability of ethyl derivates in heterocyclic chemistry, facilitating the development of new molecules with potential application in various scientific fields.

作用機序

Safety and Hazards

特性

IUPAC Name |

ethyl 2-[[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]amino]-2-oxoacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O4/c1-5-10-9(4)16-15(18-12(10)21)20-11(7-8(3)19-20)17-13(22)14(23)24-6-2/h7H,5-6H2,1-4H3,(H,17,22)(H,16,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISQGRJHWPYABQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C)NC(=O)C(=O)OCC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-ethoxy-2-(4-ethylphenyl)-1,4-dihydrochromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2674533.png)

![N-(3-nitrophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2674534.png)

![rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol, trans](/img/structure/B2674535.png)

![2-Oxa-7-azaspiro[3.5]nonane hemioxalate](/img/structure/B2674537.png)

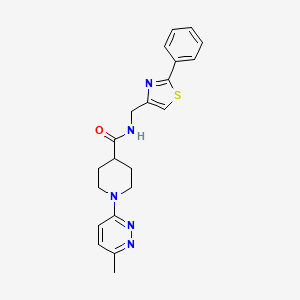

![7-Fluoro-3-[[1-(3-methoxy-1-methylpyrazole-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2674545.png)

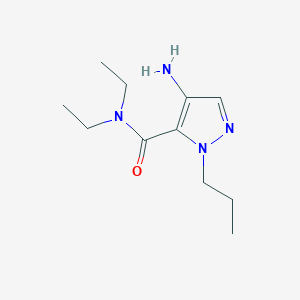

![N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2674548.png)

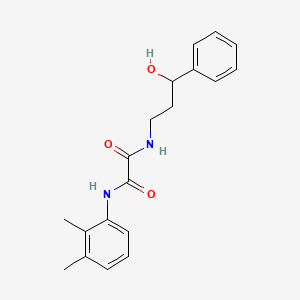

![N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2674556.png)